1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C12H10BrNO. It is characterized by a bromine atom attached to a methylphenyl group, which is further connected to a pyrrole ring with an aldehyde functional group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylphenyl, followed by the formation of the pyrrole ring through cyclization reactions. The final step involves the introduction of the aldehyde group via formylation reactions. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular pathways.
Comparison with Similar Compounds
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:
1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone: This compound has a trifluoroethanone group instead of an aldehyde, which affects its reactivity and applications.
1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone: This compound has a pyrrolidinone ring instead of a pyrrole ring, leading to different chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-9-7-10(13)4-5-12(9)14-6-2-3-11(14)8-15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXKCJTTCQZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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